molecular formula C19H24N2O5S B2658448 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide CAS No. 899967-71-6

4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2658448
CAS No.: 899967-71-6
M. Wt: 392.47
InChI Key: IBIARLMBJXRMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a distinctive structural motif, combining a benzamide group with a sulfonamide functionality, both substituted with methoxy groups. This architecture is commonly investigated for its potential to interact with various enzymatic targets. Similar benzamide and sulfonamide derivatives are known to exhibit a range of pharmacological activities, making this compound a valuable scaffold for the development of novel enzyme inhibitors or receptor modulators in a laboratory setting. Researchers can utilize this high-purity material in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to explore its specific mechanism of action and binding affinity. It is strictly for research applications in chemical biology and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-17-7-3-15(4-8-17)11-12-21-27(23,24)14-13-20-19(22)16-5-9-18(26-2)10-6-16/h3-10,21H,11-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIARLMBJXRMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with 2-(4-methoxyphenethyl)amine in the presence of a base such as triethylamine to form the intermediate amide.

    Sulfamoylation: The intermediate amide is then reacted with sulfamoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds from (Turk J Chem, 2020):
Compound ID Structure Substituents (R1, R2) Melting Point (°C)
11 4-Methoxy-N-(2-sulfamoylethyl)benzamide R1: 4-OCH₃; R2: H 176–177
13 N-(2-(N-(4-methoxyphenyl)sulfamoyl)ethyl)benzamide R1: H; R2: 4-OCH₃ (phenyl) 110–111
Target 4-Methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide R1: 4-OCH₃; R2: 4-OCH₃ (phenethyl) Not reported

Structural Insights :

  • Compound 11 lacks the phenethyl group, resulting in a simpler sulfamoyl-ethyl benzamide. Its higher melting point (176–177°C vs. 110–111°C for Compound 13) suggests increased crystallinity due to hydrogen bonding from the sulfamoyl group .
  • Compound 13 replaces the phenethyl with a 4-methoxyphenyl group, reducing steric bulk but maintaining aromaticity. The lower melting point may reflect weaker intermolecular interactions .

Pharmacologically Relevant Analogues

Sigma Receptor-Targeting Benzamides ():
  • Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA): Feature iodinated aromatic rings and piperidinyl groups.
  • Comparison : The target compound lacks iodine but shares the benzamide core. Its 4-methoxyphenethyl group may mimic the lipophilic side chains of sigma ligands, suggesting possible receptor interaction.
Antifungal/Anticancer Benzamides ():
  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide : Exhibits antifungal activity via sulfamoyl and heterocyclic moieties.
  • Comparison : The target compound’s sulfamoyl group could similarly disrupt microbial enzymes, though its lack of imidazole may reduce potency.

Substituent Effects on Bioactivity

  • Methoxy vs. Halogen Substituents: AMG5445 (: 4-methoxy-N-(trichloro-sulfanylethyl)benzamide) shows that methoxy groups enhance metabolic stability compared to nitro or bromo substituents (AMG2504, AMG7160).

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Target Compound : Expected to have moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfamoyl and methoxy groups. Melting point likely between 110–180°C, based on analogues.
  • Spectral Data :
    • IR : Expected S=O stretches at ~1150–1250 cm⁻¹ and N–H bends at ~1600 cm⁻¹, consistent with sulfonamides .
    • ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methoxy singlet (~δ 3.8 ppm), and ethylenic protons (δ 2.5–3.5 ppm) .

Biological Activity

4-Methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including methoxy and sulfamoyl groups, may confer distinct biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Formation of Intermediate Compounds : The synthesis begins with the reaction of 4-methoxybenzylamine with a sulfonyl chloride to create a sulfonamide intermediate.
  • Final Product Formation : This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially involving:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, modulating biological pathways.
  • Receptor Binding : It could bind to specific receptors, influencing cellular responses.

Anticancer Properties

Research has indicated that derivatives of benzamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : In studies comparing various derivatives, compounds similar to this compound showed IC50 values ranging from 1.2 µM to 5.3 µM against cell lines such as MCF-7 and HCT116, suggesting promising anticancer potential .
CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK 2935.3

Antiviral Activity

A related study highlighted the antiviral effects of N-phenylbenzamide derivatives against Hepatitis B virus (HBV). Although this study did not focus directly on our compound, it suggests that structural analogs may possess similar antiviral properties by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .

Antibacterial Activity

Certain analogs have demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 8 µM . This indicates potential applications in treating bacterial infections.

Case Studies

  • Antiproliferative Effects : In a comparative study of various methoxy-substituted benzamides, significant antiproliferative activity was observed in low micromolar concentrations against multiple cancer cell lines .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds similar to this compound could effectively inhibit key enzymes involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A multi-step approach is recommended, starting with the activation of the benzamide core via ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base. Subsequent sulfamoylation using chlorosulfonic acid under controlled temperature (0–5°C) ensures minimal side reactions. Coupling with 4-methoxyphenethylamine in a THF/water (2:1) system at room temperature for 12 hours achieves yields up to 93%. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1.2 equivalents of sulfamoyl chloride) can enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H-NMR and 13^13C-NMR (in DMSO-d6) confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.2 ppm).
  • FT-IR : Key peaks include C=O stretch (~1650 cm1^{-1}), S=O (~1350 cm1^{-1}), and N-H (~3300 cm1^{-1}).
  • HPLC-MS : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+^+ at m/z 437.2) and purity (>95%) .

Q. How can researchers design in vitro assays to screen this compound for biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (e.g., ATPase-Glo™). For antimicrobial studies, employ broth microdilution (CLSI guidelines) with MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} calculations using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize conflicting data on this compound’s anticancer vs. antimicrobial efficacy?

  • Methodological Answer : Compare derivatives with systematic modifications (e.g., methoxy → ethoxy, sulfamoyl → acetyl). For example:

DerivativeModificationActivity (IC50_{50}, μM)
ParentNone12.3 (MCF-7)
Derivative AMethoxy → Cl8.7 (MCF-7)
Derivative BSulfamoyl → Methyl>50 (MCF-7)
Reduced activity in Derivative B suggests sulfamoyl is critical for target binding. Contradictions may arise from differential cell permeability or off-target effects, necessitating proteomics profiling (e.g., SILAC) .

Q. What strategies resolve discrepancies in reported enzyme inhibition mechanisms?

  • Methodological Answer : Combine kinetic assays (e.g., Lineweaver-Burk plots) with structural biology. Molecular docking (AutoDock Vina) against X-ray crystallography data (e.g., PDB ID 3ERT) can identify binding poses. Validate via site-directed mutagenesis of key residues (e.g., Lys101 in topoisomerase II) and surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .

Q. How can advanced analytical methods improve detection limits for this compound in complex matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid in H2_2O/acetonitrile). Use multiple reaction monitoring (MRM) transitions (e.g., m/z 437 → 154 for quantification). Validate sensitivity (LOQ ≤ 1 ng/mL) and specificity in plasma via matrix-matched calibration .

Q. What computational tools predict this compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : Employ QSAR models (e.g., SwissADME, ProTox-II) to estimate LogP (~2.5), bioavailability (≥30%), and hERG inhibition risk. Molecular dynamics simulations (AMBER) over 100 ns can assess membrane permeability (e.g., P-gp substrate likelihood). Cross-validate with in vitro Caco-2 assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.